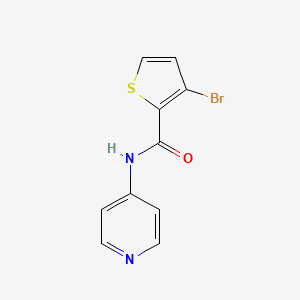

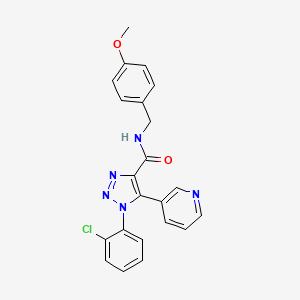

![molecular formula C21H23N3O4 B2834462 乙酸2-{[(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰]氨基}苯甲酸酯 CAS No. 1008062-42-7](/img/structure/B2834462.png)

乙酸2-{[(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰]氨基}苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of aromatic diamines and dicarbonyl derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula of C21H25N3O4S . Unfortunately, the exact 3D structure is not available in the current literature.Chemical Reactions Analysis

This compound has been shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . It acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .Physical And Chemical Properties Analysis

This compound is a yellow powder that is soluble in DMSO . It has a molecular weight of 415.51 . The compound is stable under freezing conditions and should be protected from light .科学研究应用

晶体结构和抑制潜力

一项专注于喹喔啉衍生物晶体结构的研究,包括与 2-{[(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰基]氨基}苯甲酸乙酯相关的化合物,揭示了它们作为 c-Jun N 端激酶 (JNK1) 的有效抑制剂的潜力。这些化合物在晶体中表现出显着的相互作用,通过氢键和 π-π 堆积相互作用形成 U 形链和波纹状片层。这些相互作用表明了针对 JNK1 观察到的抑制效应的结构基础,突出了该化合物在涉及 JNK1 相关途径的治疗应用中的潜力 (Abad 等人,2020)。

抗菌活性

另一个应用领域是抗菌剂的开发。为了潜在的抗菌特性而合成和表征的化学结构的衍生物,对各种细菌菌株表现出疗效。这表明该化合物可用作生成新型抗菌剂的支架,尤其是在抗生素耐药性日益加剧的情况下 (Desai 等人,2007)。

缓蚀

该化合物的衍生物也因其作为硝酸介质中铜的缓蚀剂的有效性而被探索。通过量子化学计算,建立了分子结构和抑制效率之间的关系,从而深入了解了这些化合物如何保护金属免受腐蚀。这种应用在金属保存至关重要的行业中至关重要 (Zarrouk 等人,2014)。

生物转化产物鉴定

在化妆品应用中,已经研究了相关化合物及其代谢和生物转化产物,这对于了解防晒霜中使用的紫外线过滤器的环境和健康影响至关重要。此类研究为更安全的化妆品配方和法规遵从性提供了信息 (León 等人,2009)。

杂环系统合成

2-{[(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰基]氨基}苯甲酸乙酯在杂环系统合成中的用途得到了强调,展示了其在制备对蚊子具有潜在杀幼虫活性的化合物中的作用。此类研究有助于制定控制蚊媒疾病的新策略 (Uppar 等人,2020)。

作用机制

Target of Action

The primary target of Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate, also known as NMD Inhibitor or NMDI-14 , is the nonsense-mediated mRNA decay (NMD) pathway . This pathway plays a crucial role in cellular quality control by eliminating mRNA transcripts that contain premature termination codons (PTCs), thus preventing the production of truncated and potentially harmful proteins .

Mode of Action

NMDI-14 inhibits the NMD pathway in a dose-dependent manner . The compound docks reversibly within a SMG7 pocket, disrupting the SMG7-UPF1 interaction and preventing their complex formation .

Biochemical Pathways

By inhibiting the NMD pathway, NMDI-14 affects the degradation of PTC-containing mRNAs . This leads to an increase in the expression of PTC-mutated p53, which in turn increases the mRNA levels of downstream targets such as p21, Bax, and PUMA . These proteins are involved in cell cycle regulation and apoptosis, indicating that NMDI-14 could have significant effects on these cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of the NMD pathway by NMDI-14 leads to an increase in the stability of PTC-mutated p53 mRNA, resulting in increased expression of p53 and its downstream targets . This can lead to changes in cell cycle regulation and apoptosis, potentially influencing the growth and survival of cells .

属性

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-7-5-6-8-15(14)23-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)22-18/h5-10,18,22H,4,11H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGAGHDGGWDKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2834380.png)

![N-[(dimethylamino)methylene]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B2834382.png)

![3,3-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2834384.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2834391.png)

![3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B2834392.png)

![2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2834395.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2834399.png)